molecular formula C8H14ClN B6284540 N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride CAS No. 64892-73-5

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride

Cat. No.: B6284540
CAS No.: 64892-73-5
M. Wt: 159.7
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Description

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride is a synthetic organic compound with the molecular formula C8H14ClN and a molecular weight of 159.7. This compound is known for its applications in various fields of research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride typically involves a two-step process. The first step is the formation of N-(prop-2-yn-1-yl)cyclopentanamine, which is then converted to its hydrochloride salt by passing gaseous hydrogen chloride through the reaction mixture . The reaction conditions often involve the use of dry ether as a solvent and reduced pressure to remove the organic solvent .

Chemical Reactions Analysis

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the visible-light-induced oxidative formylation, where the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . This reaction leads to the formation of formamides under mild conditions .

Scientific Research Applications

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for developing new drugs. Additionally, its unique chemical properties make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride involves its role as a photosensitizer in oxidative reactions. The compound absorbs visible light, leading to the generation of reactive oxygen species such as singlet oxygen and superoxide anion . These reactive species then participate in various chemical transformations, contributing to the compound’s reactivity and utility in synthetic chemistry .

Comparison with Similar Compounds

N-(prop-2-yn-1-yl)cyclopentanamine hydrochloride can be compared to other similar compounds such as N-(penta-2,4-diyn-1-yl)cyclopentanamine. Both compounds undergo cyclocondensation reactions with phenyl isothiocyanate and carbon disulfide, leading to the formation of heterocyclic nuclei . this compound is unique in its ability to act as a photosensitizer, which is not a common property among similar compounds .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties, including its role as a photosensitizer, make it valuable in the synthesis of heterocyclic compounds and the study of reaction mechanisms. The compound’s ability to generate reactive oxygen species under visible light further enhances its utility in synthetic chemistry.

Properties

CAS No.

64892-73-5

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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